3,6-Dichloro-2-hydroxypyridine
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Overview
Description
3,6-Dichloro-2-hydroxypyridine is a chlorinated pyridine derivative with the molecular formula C5H3Cl2NO. This compound is characterized by the presence of two chlorine atoms at the 3rd and 6th positions and a hydroxyl group at the 2nd position on the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-2-hydroxypyridine typically involves the chlorination of 2-hydroxypyridine. One common method includes the reaction of 2-hydroxypyridine with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 2-hydroxypyridine is fed into a reactor along with chlorine gas. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to isolate the desired product with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 3,6-dichloropyridine by removing the hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Oxidized products such as 3,6-dichloro-2-pyridone.
- Reduced products like 3,6-dichloropyridine.
Scientific Research Applications
3,6-Dichloro-2-hydroxypyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the hydroxyl group allows it to form strong interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
3,5-Dichloro-2-hydroxypyridine: Similar structure but with chlorine atoms at the 3rd and 5th positions.
2,6-Dichloro-4-hydroxypyridine: Chlorine atoms at the 2nd and 6th positions with a hydroxyl group at the 4th position.
3,6-Difluoro-2-hydroxypyridine: Fluorine atoms instead of chlorine at the 3rd and 6th positions.
Uniqueness: 3,6-Dichloro-2-hydroxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms at the 3rd and 6th positions makes it a versatile intermediate for various synthetic applications, and its hydroxyl group enhances its solubility and reactivity in different chemical environments.
Properties
IUPAC Name |
3,6-dichloro-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-2-4(7)8-5(3)9/h1-2H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPDKBDRRLFGFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371074 |
Source
|
Record name | 3,6-Dichloro-2-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57864-39-8 |
Source
|
Record name | 3,6-Dichloro-2-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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